

3-Iodohexane CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Iodohexane

Cat. No.: B1593382

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An In-depth Technical Guide to 3-Iodohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Iodohexane**, a versatile haloalkane intermediate with significant applications in organic synthesis and medicinal chemistry. It covers its chemical and physical properties, synthesis methodologies, key reactions, and relevance in the development of novel therapeutics.

Core Chemical and Physical Properties

3-Iodohexane is a secondary iodoalkane characterized by its six-carbon chain with an iodine atom at the third position. Its physical and chemical properties are summarized below.

| Property | Value | Reference |
|-------------------|--------------------------------------------------------------------|-----------|
| CAS Number | 31294-91-4 | |
| Molecular Formula | C ₆ H ₁₃ I | |
| Molecular Weight | 212.07 g/mol | |
| Appearance | Colorless liquid (typical) | |
| Boiling Point | 81-82 °C @ 49 Torr | [1] |
| Density | ~1.420 g/cm ³ | [1] |
| Refractive Index | ~1.490 | [1] |
| Solubility | Soluble in non-polar organic solvents; poorly soluble in water.[2] | |

Synthesis of 3-Iodohexane

The synthesis of **3-Iodohexane**, including its chiral forms, can be accomplished through several synthetic routes. A common and effective method involves the nucleophilic substitution of a 3-hexanol derivative.

Synthesis of (S)-3-Iodohexane from (R)-3-Hexanol

A well-established method for synthesizing optically active (S)-**3-Iodohexane** is from the corresponding chiral alcohol, (R)-3-hexanol, via a two-step process that ensures inversion of stereochemistry. This is a classic example of an S_N2 reaction pathway.

Experimental Protocol:

Step 1: Conversion of (R)-3-Hexanol to a Sulfonate Ester (e.g., Tosylate)

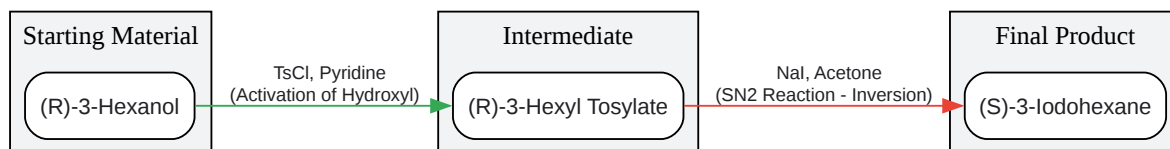
- Dissolve (R)-3-hexanol in a suitable aprotic solvent such as pyridine or dichloromethane at 0 °C.
- Slowly add p-toluenesulfonyl chloride (TsCl) in a 1:1.1 molar ratio of alcohol to TsCl.

- Allow the reaction to stir at 0 °C and then warm to room temperature until the starting material is consumed (monitored by TLC).
- Quench the reaction with cold water and extract the product with diethyl ether.
- Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-hexyl tosylate.

Step 2: Nucleophilic Substitution with Iodide

- Dissolve the crude (R)-3-hexyl tosylate in a polar aprotic solvent like acetone or DMF.
- Add sodium iodide (NaI) in excess (typically 1.5-3 equivalents).
- Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and remove the solvent under reduced pressure.
- Partition the residue between water and diethyl ether.
- Separate the organic layer, wash with sodium thiosulfate solution (to remove excess iodine) and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
- Purify the resulting (S)-**3-Iodohexane** by vacuum distillation.

This procedure leverages the excellent leaving group ability of the tosylate and the nucleophilicity of the iodide ion to facilitate an S_N2 reaction, resulting in the desired product with inverted stereochemistry.^{[3][4][5]}



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Synthesis pathway for (S)-**3-Iodohexane** from (R)-3-Hexanol.

Chemical Reactivity and Applications in Drug Development

The utility of **3-Iodohexane** in organic synthesis stems from the reactivity of the carbon-iodine bond. The iodide ion is an excellent leaving group, making **3-Iodohexane** a proficient substrate for nucleophilic substitution reactions and a precursor for organometallic reagents.

Nucleophilic Substitution Reactions

3-Iodohexane readily undergoes S_N2 reactions with a variety of nucleophiles. For instance, reaction with sodium cyanide introduces a nitrile group, extending the carbon chain and providing a versatile functional group for further transformations.^[6]

General Experimental Protocol for N-Alkylation:

Iodoalkanes are frequently used to alkylate amines, a common reaction in the synthesis of pharmaceutical compounds.^[7]

- To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 eq) and a suitable solvent (e.g., acetonitrile, DMF).
- Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
- Add **3-Iodohexane** (1.1 eq) dropwise to the mixture.

- Stir the reaction at room temperature or with gentle heating until the starting amine is consumed.
- Work up the reaction by quenching with water and extracting with an organic solvent.
- Purify the product via column chromatography or distillation.

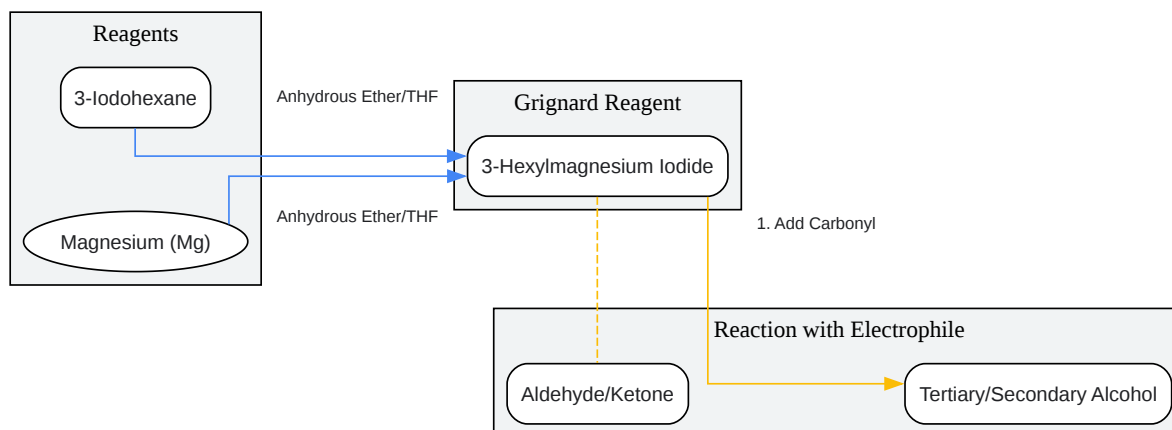
The introduction of the hexyl group can modulate physicochemical properties such as lipophilicity, which can in turn influence a drug candidate's membrane permeability and pharmacokinetic profile.^[7]

Grignard Reagent Formation

3-Iodohexane can be used to prepare the corresponding Grignard reagent, 3-hexylmagnesium iodide. This organometallic compound is a powerful nucleophile used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

Experimental Protocol for Grignard Reagent Formation:

- Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (N₂ or Ar).
- Place magnesium turnings in a flask with a crystal of iodine (as an activator).
- Add anhydrous diethyl ether or THF as the solvent.
- Slowly add a solution of **3-Iodohexane** in the same anhydrous solvent to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the formation of the Grignard reagent.
- The resulting solution of 3-hexylmagnesium iodide can then be used in subsequent reactions.



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Formation of a Grignard reagent from **3-Iodohexane** and its subsequent reaction.

Conclusion

3-Iodohexane is a valuable and reactive intermediate for chemical synthesis. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a practical building block for constructing more complex molecular architectures. For professionals in drug development, the ability to use **3-Iodohexane** to introduce alkyl chains provides a strategic tool for modulating the pharmacological properties of lead compounds to enhance their efficacy and metabolic stability.

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